molecular formula C19H12ClN3OS B4408217 N-(5-chloro-2-pyridinyl)-2-[(2-cyanophenyl)thio]benzamide

N-(5-chloro-2-pyridinyl)-2-[(2-cyanophenyl)thio]benzamide

Cat. No. B4408217
M. Wt: 365.8 g/mol
InChI Key: KMIVKOBBTHXZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-2-[(2-cyanophenyl)thio]benzamide, commonly known as CCT251545, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of small molecule inhibitors that target the cell cycle and DNA replication.

Mechanism of Action

CCT251545 exerts its anti-cancer effects by inhibiting the activity of the enzyme CDC7. CDC7 is a serine/threonine kinase that plays a critical role in DNA replication and cell cycle progression. By inhibiting CDC7, CCT251545 prevents cancer cells from replicating their DNA and dividing, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CCT251545 has been shown to have a potent inhibitory effect on CDC7 activity, with an IC50 value in the low nanomolar range. In addition, CCT251545 has been shown to be selective for CDC7, with minimal activity against other kinases. In vivo studies have shown that CCT251545 can inhibit tumor growth in mouse models of breast and colon cancer.

Advantages and Limitations for Lab Experiments

One advantage of using CCT251545 in lab experiments is its potency and selectivity for CDC7. This makes it a useful tool for studying the role of CDC7 in cancer cell proliferation and DNA replication. However, one limitation of using CCT251545 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CCT251545. One area of interest is the development of more potent and selective CDC7 inhibitors. In addition, further studies are needed to determine the optimal dosing and administration of CCT251545 in vivo. Finally, the potential use of CCT251545 in combination with other anti-cancer agents should be explored.

Scientific Research Applications

CCT251545 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, CCT251545 has been shown to induce cell cycle arrest and apoptosis in cancer cells. These findings suggest that CCT251545 may be a promising candidate for cancer therapy.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(2-cyanophenyl)sulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c20-14-9-10-18(22-12-14)23-19(24)15-6-2-4-8-17(15)25-16-7-3-1-5-13(16)11-21/h1-10,12H,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIVKOBBTHXZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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